Product packaging for 1-Methylnicotinamide-d4iodide(Cat. No.:CAS No. 347841-88-7)

1-Methylnicotinamide-d4iodide

Cat. No.: B132304
CAS No.: 347841-88-7
M. Wt: 126.15 g/mol
InChI Key: DFPAKSUCGFBDDF-RHQRLBAQSA-N
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Description

Overview of Nicotinamide (B372718) (Vitamin B3/Niacinamide)

Nicotinamide, also recognized as niacinamide, is a water-soluble amide form of vitamin B3. wikipedia.orgmdpi.com It is a fundamental compound found in various foods, including yeast, meat, milk, and green vegetables. wikipedia.org

Biological Significance in Cell Physiology

Nicotinamide plays a crucial role in cellular physiology. chemsrc.com It is vital for maintaining cellular homeostasis, participating in metabolism, ATP production, and DNA repair. mdpi.com As an active component of the coenzymes nicotinamide adenine (B156593) dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (B84403) (NADP), it is indispensable for the proper functioning of cell metabolism. researchgate.net NAD+ is a critical coenzyme in all living cells, essential for processes like energy metabolism, DNA repair, and cell signaling. nih.govnih.govfrontiersin.org The regulation of cellular processes by NAD+ is crucial for maintaining tissue and metabolic homeostasis, which are vital for healthy aging. nih.gov

Role as a Precursor to NAD+ and its Derivatives

Nicotinamide is a key precursor for the synthesis of nicotinamide adenine dinucleotide (NAD+). researchgate.netaboutnad.comconsensus.app Cells synthesize NAD+ through two main pathways: a de novo pathway from amino acids like tryptophan, and salvage pathways that recycle preformed components such as nicotinamide. wikipedia.org In the primary salvage pathway in mammals, nicotinamide is converted to nicotinamide mononucleotide (NMN) by the enzyme nicotinamide phosphoribosyltransferase (NAMPT). nih.govnih.gov NMN is then adenylated to form NAD+. nih.gov This salvage pathway is essential for maintaining the required high levels of NAD+, as the coenzyme is constantly consumed in various cellular reactions. wikipedia.org Other dietary precursors that can be used to synthesize NAD+ include nicotinic acid (NA), nicotinamide riboside (NR), and tryptophan (Trp). elysiumhealth.com

Involvement in Redox Homeostasis and Non-Redox Reactions

Nicotinamide is central to cellular redox homeostasis through its role in the NAD+/NADH redox pair. chemsrc.comresearchgate.net NAD+ acts as a hydride acceptor in numerous redox reactions, becoming reduced to NADH, which makes it a cornerstone of energy metabolism processes like glycolysis and the citric acid cycle. nih.govwikipedia.org Beyond its function in redox reactions, NAD+ is also a substrate for a class of enzymes that catalyze non-redox reactions. chemsrc.comresearchgate.net These enzymes include sirtuins, which are NAD+-dependent protein deacetylases, and poly(ADP-ribose) polymerases (PARPs), which are involved in DNA repair and other cellular processes. nih.govnih.gov In these non-redox reactions, NAD+ is consumed, highlighting the importance of its continuous synthesis to maintain cellular homeostasis. wikipedia.org

Historical Context in Nutritional Science

The significance of nicotinamide in nutritional science has been recognized for nearly a century. It was discovered between 1935 and 1937. wikipedia.org In 1937, American biochemist Conrad Elvehjem discovered that nicotinamide could prevent and cure pellagra in dogs, a disease characterized by dermatitis, diarrhea, and dementia. mdpi.comnih.gov This led to the identification of nicotinamide and nicotinic acid as "vitamin B3". nih.gov This discovery was a landmark in nutritional science, effectively eradicating pellagra, which was once a major public health problem in parts of the United States and Europe. caringsunshine.com Shortly after, in 1939, strong evidence emerged that nicotinic acid is used to synthesize NAD+. wikipedia.org

Introduction to Deuterated Nicotinamide Analogs

Definition and Isotopic Labeling Principles (e.g., d4, 2H)

Isotopic labeling is a technique that involves replacing one or more atoms in a molecule with their isotope to track the molecule's path through a reaction or metabolic pathway. wikipedia.org Deuterated nicotinamide analogs are forms of nicotinamide where one or more hydrogen atoms (¹H) have been replaced by deuterium (B1214612) (²H or D), a stable, non-radioactive isotope of hydrogen. musechem.comsymeres.com This labeling is achieved by either synthesizing the molecule with deuterium-containing precursors or through hydrogen/deuterium exchange reactions. symeres.com

Nicotinamide-d4 is a specific deuterated analog where four hydrogen atoms on the pyridine (B92270) ring have been substituted with deuterium atoms. cymitquimica.comclearsynth.com The resulting molecule has a higher mass than its unlabeled counterpart, which allows it to be distinguished and quantified using mass spectrometry (MS). wikipedia.org For this reason, Nicotinamide-d4 is frequently used as an internal standard for the precise quantification of nicotinamide in biological samples through gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS). clearsynth.comcaymanchem.commedkoo.com This stable isotope-labeled compound improves the accuracy of analytical measurements in research settings, including metabolic studies. veeprho.comnih.gov

Data Tables

Table 1: Chemical Properties of Nicotinamide-d4

PropertyValueSource(s)
IUPAC Name2,4,5,6-tetradeuteriopyridine-3-carboxamide clearsynth.com
Molecular FormulaC₆H₂D₄N₂O usbio.net
Molecular Weight126.15 g/mol cymitquimica.comusbio.net
CAS Number347841-88-7 usbio.netisotope.com
AppearanceWhite to off-white solid cymitquimica.comusbio.net
Melting Point125-127°C usbio.net

Table 2: Synonyms for Nicotinamide-d4

Synonym
3-Pyridinecarboxamide-d4
3-(Aminocarbonyl)pyridine-d4
3-Amidopyridine-d4
3-Carbamoylpyridine-d4
Aminicotin-d4
Niacinamide-d4
Nicotinic Acid Amide-d4
Vitamin B3-d4
(²H₄)Pyridine-3-carboxamide

Source(s): cymitquimica.comcaymanchem.commedkoo.com

Rationale for Deuteration in Biological Research

The substitution of hydrogen with deuterium in molecules like nicotinamide offers several key advantages for biological and chemical research. thalesnano.com This process, known as deuteration, allows for more accurate and insightful studies of metabolic processes and reaction mechanisms. ansto.gov.authalesnano.com

Stable Isotope Tracing and Flux Analysis

One of the primary applications of deuterated compounds is in stable isotope tracing. nih.gov By introducing a deuterated molecule into a biological system, researchers can track its journey through various metabolic pathways. researchgate.netckisotopes.com This is because the heavier mass of deuterium makes the labeled compound distinguishable from its naturally occurring, non-deuterated counterpart using techniques like mass spectrometry. thalesnano.comckisotopes.com

Metabolic flux analysis (MFA) is a powerful application of stable isotope tracing that quantifies the rates of metabolic reactions within a cell or organism. nih.govnih.govisotope.com By feeding cells a deuterated substrate like Nicotinamide-d4 and analyzing the distribution of the deuterium label in downstream metabolites, researchers can map out and measure the flow of atoms through interconnected metabolic networks. researchgate.netplos.org This provides a dynamic picture of cellular metabolism that cannot be obtained from static concentration measurements alone. nih.gov Deuterium-labeled compounds, including deuterated glucose and fatty acids, have been instrumental in studying various metabolic pathways, from central carbon metabolism to fatty acid uptake. nih.govtechnologynetworks.com

Internal Standards in Quantitative Analysis

In analytical chemistry, particularly in techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), achieving high precision and accuracy is essential. clearsynth.com Deuterated compounds, such as Nicotinamide-d4, serve as ideal internal standards for the quantitative analysis of their non-deuterated counterparts. clearsynth.comcaymanchem.commedkoo.comglpbio.com

An internal standard is a compound with similar chemical and physical properties to the analyte of interest that is added to a sample in a known quantity before analysis. aptochem.com Because the deuterated internal standard co-elutes with the analyte and has a similar ionization response in the mass spectrometer, it can be used to correct for variations in sample preparation, injection volume, and instrument response. aptochem.comcerilliant.comtexilajournal.com This normalization significantly improves the accuracy and reliability of the quantitative results. clearsynth.comthalesnano.comwisdomlib.org The use of deuterated standards is particularly crucial when analyzing complex biological matrices where matrix effects can interfere with the measurement of the target analyte. clearsynth.com

Minimizing Isotope Effects in Biological Systems

The replacement of hydrogen with deuterium can influence the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). libretexts.orglibretexts.org This effect arises because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, and therefore requires more energy to break. acs.org Consequently, reactions involving the cleavage of a C-D bond in the rate-determining step will proceed more slowly than those involving a C-H bond. researchgate.netnih.gov

While this effect can be a tool for studying reaction mechanisms, in some applications, minimizing this effect is desirable. unl.edu In the context of using deuterated compounds as internal standards, the KIE is generally minimal because the deuteration is typically at positions not directly involved in the ionization or fragmentation processes within the mass spectrometer. cerilliant.com However, understanding and accounting for potential isotope effects is crucial for the accurate interpretation of data from metabolic tracing studies. nih.gov The study of KIEs has been instrumental in elucidating the mechanisms of many enzymatic reactions, including those catalyzed by cytochrome P450 enzymes. nih.gov

Specific Focus on Nicotinamide-d4 (Niacinamide-d4)

Nicotinamide-d4, also known as Niacinamide-d4, is specifically designed for use as an internal standard in the quantification of nicotinamide by GC- or LC-MS. caymanchem.commedkoo.comglpbio.combioscience.co.ukclearsynth.combiocat.com Its four deuterium atoms provide a sufficient mass shift to distinguish it from the unlabeled nicotinamide without significantly altering its chemical behavior during chromatographic separation and mass spectrometric detection. sigmaaldrich.com

The high isotopic purity of commercially available Nicotinamide-d4 ensures that it does not interfere with the measurement of the endogenous analyte. isotope.comsigmaaldrich.comcaymanchem.com Its application is crucial for accurate pharmacokinetic studies and for monitoring the levels of nicotinamide in various biological samples. thalesnano.com

Below is a table summarizing the key properties of Nicotinamide-d4:

PropertyValueSource
Chemical Formula C₆H₂D₄N₂O isotope.comcaymanchem.combioscience.co.uk
Molecular Weight 126.15 g/mol isotope.compharmaffiliates.comsigmaaldrich.comclearsynth.comcymitquimica.com
CAS Number 347841-88-7 isotope.comcaymanchem.commedkoo.com
Synonyms Niacinamide-d4, Nicotinic Acid Amide-d4, Vitamin B3 Amide-d4 caymanchem.commedkoo.combiomol.com
Form Solid/Powder sigmaaldrich.commedkoo.com
Purity ≥98% isotope.commedkoo.com
Isotopic Purity ≥98% atom % D sigmaaldrich.com
Applications Internal standard for nicotinamide quantification, stable isotope tracing isotope.compharmaffiliates.comcaymanchem.commedkoo.comglpbio.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H6N2O B132304 1-Methylnicotinamide-d4iodide CAS No. 347841-88-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4,5,6-tetradeuteriopyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O/c7-6(9)5-2-1-3-8-4-5/h1-4H,(H2,7,9)/i1D,2D,3D,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFPAKSUCGFBDDF-RHQRLBAQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(N=C1[2H])[2H])C(=O)N)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20574036
Record name (~2~H_4_)Pyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20574036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

347841-88-7
Record name (~2~H_4_)Pyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20574036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 347841-88-7
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Methodological Applications in Biochemical and Biomedical Research

Quantitative Analysis and Detection Methodologies

Nicotinamide-d4 is integral to the development and validation of robust analytical methods for monitoring nicotinamide (B372718) levels in complex biological matrices such as plasma, blood, and tissue extracts. arvojournals.orgepfl.chnih.gov The use of a stable isotope-labeled analogue is considered the gold standard for quantitative mass spectrometry, as it corrects for sample loss during preparation and mitigates matrix effects during ionization. arvojournals.orgnih.gov

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique that offers high sensitivity and selectivity for quantifying small molecules in complex mixtures. researchgate.netcreative-proteomics.com In this context, Nicotinamide-d4 is frequently employed as an internal standard for the precise measurement of nicotinamide and related metabolites in the NAD+ metabolome. caymanchem.comnih.gov

The fundamental principle behind using Nicotinamide-d4 as an internal standard is that it behaves almost identically to the analyte (nicotinamide) throughout the entire analytical process, from extraction to detection. arvojournals.org By adding a known quantity of Nicotinamide-d4 to each sample at the beginning of the workflow, any loss of the analyte during sample processing will be mirrored by a proportional loss of the internal standard. arvojournals.orgcreative-proteomics.com Similarly, any enhancement or suppression of the MS signal due to the sample matrix will affect both the analyte and the internal standard to a similar degree. arvojournals.orgbevital.no This allows for accurate quantification by calculating the ratio of the analyte's signal to the internal standard's signal. nih.gov

The accurate quantification of nicotinamide using Nicotinamide-d4 as an internal standard begins with meticulous sample preparation designed to extract the analytes from complex biological matrices while removing interfering substances like proteins and lipids. windows.netacs.org

Common techniques include:

Protein Precipitation (PPT): This is a rapid and straightforward method used for plasma and cell culture samples. windows.net It involves adding a solvent, such as ice-cold methanol (B129727) or acetonitrile, to the sample to denature and precipitate proteins. nih.govbiorxiv.org In one method, 50 µL of plasma was mixed with 20 µL of the Nicotinamide-d4 internal standard solution and 130 µL of a cold methanol/acetonitrile mixture to precipitate proteins before centrifugation. biorxiv.orgarvojournals.org Another protocol used 14% perchloric acid for protein precipitation from human plasma. researchgate.net

Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubilities in two immiscible liquid phases, such as an aqueous sample and an organic solvent like ethyl acetate. creative-proteomics.comcreative-proteomics.com

Solid-Phase Extraction (SPE): SPE is used for sample clean-up and concentration, effectively removing matrix components that can interfere with LC-MS/MS analysis. creative-proteomics.comacs.org For plasma samples, one method involved solid-phase extraction on Isolute SCX columns after protein precipitation. bevital.no

Homogenization: For tissue samples, homogenization is required to release the intracellular contents. The process is followed by extraction procedures similar to those used for liquid samples. epfl.ch

Following extraction, the samples are typically centrifuged, and the supernatant is collected, often evaporated to dryness, and then reconstituted in a solvent compatible with the LC mobile phase before injection into the LC-MS/MS system. nih.govnih.gov

Chromatographic separation is essential for isolating nicotinamide and Nicotinamide-d4 from other endogenous compounds in the sample extract prior to mass spectrometric detection. This separation minimizes ion suppression and ensures accurate quantification. researchgate.net Reversed-phase (RP) and Hydrophilic Interaction Liquid Chromatography (HILIC) are common modes used for this purpose. epfl.chcam.ac.uk

Key parameters from various published methods are detailed below:

ParameterMethod 1 arvojournals.orgbiorxiv.orgMethod 2 windows.netMethod 3 mdpi.com
Column Pursuit pentafluorophenyl (PFP) (150 x 2.1 mm, 3.5 µm)Gemini® 3 µm C18 (100 x 4.6 mm)Poroshell EC-C18 (100 x 3.0 mm, 2.7 µm)
Mobile Phase A 0.1% Formic acid in waterWater with 0.1% Formic acid20 mM Ammonium formate (B1220265) in water with 0.1% formic acid
Mobile Phase B MethanolMethanol with 0.1% Formic acidMethanol
Flow Rate 0.4 mL/min1.0 mL/min0.4 mL/min
Elution Mode GradientGradientGradient
Column Temp. 40°CAmbient35°C
Total Run Time 6.3 minutes< 3 minutesNot Specified
Retention Time NM: 1.73 min, NM-d4: 1.71 minNot SpecifiedNot Specified

Tandem mass spectrometry is operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. arvojournals.orgnih.gov In MRM, a specific precursor ion (Q1) for each compound is selected and fragmented, and a resulting specific product ion (Q3) is monitored. shimadzu.com The precursor ion for nicotinamide is typically its protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of 123.1, while for Nicotinamide-d4, it is m/z 127.1. nih.govshimadzu.com The instrument parameters are optimized to achieve the best signal intensity.

The following table summarizes the mass spectrometry parameters used in a specific study for the quantification of nicotinamide using Nicotinamide-d4 as an internal standard. arvojournals.orgbiorxiv.org

CompoundPrecursor Ion (Q1 m/z)Product Ion (Q3 m/z)Declustering Potential (DP) (V)Collision Energy (CE) (V)Collision Cell Exit Potential (CXP) (V)
Nicotinamide 12380912712
Nicotinamide-d4 12784812738

These parameters, including the ion source settings (e.g., temperature 450°C, ESI voltage 5500 V), are fine-tuned to maximize the response for both the analyte and the internal standard. arvojournals.orgarvojournals.org

To ensure the accuracy of quantitative results, the LC-MS/MS method is validated, which includes the development of a calibration curve. creative-proteomics.comcam.ac.uk A calibration curve is generated by analyzing a series of standards prepared at known concentrations in a matrix similar to the samples (e.g., blank plasma or water). arvojournals.orgcreative-proteomics.com The peak area ratio of the analyte to the internal standard is plotted against the analyte concentration. nih.gov

Key validation parameters and findings from various studies include:

Linearity: The method demonstrates a linear relationship between concentration and response over a defined range. For example, one study reported a linear calibration curve for nicotinamide from 0.082 to 1.639 µM with a correlation coefficient (r) greater than 0.999. arvojournals.orgarvojournals.org Another study showed linearity in the range of 10.0-1600 ng/mL for nicotinamide in plasma. nih.gov

Limit of Quantification (LOQ): The LOQ is the lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy. researchgate.net A reported LOQ for nicotinamide in plasma was 5 µg/L (approximately 0.041 µM). biorxiv.orgarvojournals.org Another method reported an LOQ of 10 ng/mL. windows.net

Accuracy and Precision: Accuracy refers to how close the measured value is to the true value, while precision measures the reproducibility of the results. creative-proteomics.com Validation assays typically require coefficients of variation (CV) for precision to be lower than 15%. researchgate.net One study reported intra- and inter-day precision with CVs lower than 5% at three different concentration levels. arvojournals.orgarvojournals.org

Recovery: This parameter assesses the efficiency of the extraction process. A study measuring nicotinamide in plasma found a recovery rate of 101 ± 3%. biorxiv.orgarvojournals.org

The following table summarizes calibration curve data from a study quantifying nicotinamide in plasma. arvojournals.orgarvojournals.org

ParameterValue
Calibration Points 5
Concentration Range 0.082 - 1.639 µM
Matrix Water
Linearity (r) > 0.999
Limit of Quantification (LOQ) 0.041 µM
Recovery Rate 101 ± 3%
Precision (CV) < 5%

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

Internal Standard for Nicotinamide Quantification
Assessment of Recovery and Matrix Effects

In quantitative bioanalysis, particularly using liquid chromatography-tandem mass spectrometry (LC-MS/MS), matrix effects and analyte recovery are significant challenges that can compromise the accuracy and precision of results. preprints.org Matrix effects are the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix, such as phospholipids (B1166683) or salts. preprints.org Analyte recovery refers to the efficiency of the extraction process.

Nicotinamide-d4 is an ideal internal standard (IS) for the quantification of its non-labeled counterpart, nicotinamide. caymanchem.commedkoo.combiocat.comglpbio.comclearsynth.com Because it is nearly identical to the analyte in terms of chemical properties (e.g., polarity, pKa, and chromatographic retention time), it experiences similar extraction losses and matrix-induced signal suppression or enhancement. scioninstruments.comlcms.cz By adding a known amount of Nicotinamide-d4 to a sample at the beginning of the preparation process, the ratio of the analyte's MS signal to the IS's MS signal can be used for quantification. scioninstruments.com This ratio corrects for variations in both sample preparation and matrix effects, as both the analyte and the IS are affected proportionally. lcms.cz

The effectiveness of this approach is demonstrated in numerous validated bioanalytical methods. For instance, in a method for analyzing nicotinamide and its metabolites in rabbit plasma, the use of D4-labeled internal standards for each analyte ensured accuracy and precision were within ±15%. biocat.com The use of stable isotope-labeled internal standards is a regulatory expectation for bioanalytical method validation to ensure the lack of matrix effects impacts data accuracy and precision. pharmaffiliates.com The matrix factor (MF), which is the ratio of the analyte's peak area in the presence of the matrix to its area in a pure solution, can be normalized using the IS to confirm that the method is free from significant matrix effects across different sources or lots of a biological matrix. pharmaffiliates.com

Detection of Nicotinamide Metabolites

Nicotinamide is a central precursor to nicotinamide adenine (B156593) dinucleotide (NAD+), a vital coenzyme in cellular metabolism. embopress.org Studying the flux through NAD+ biosynthetic and catabolic pathways requires accurate measurement of nicotinamide and its various metabolites. Nicotinamide-d4 is frequently employed as an internal standard in LC-MS/MS methods designed for the simultaneous quantification of multiple NAD+ metabolome components. caymanchem.combiocat.com

These metabolites include, but are not limited to:

Nicotinamide (NAM) acs.org

Nicotinic acid (NA) embopress.orgacs.org

Nicotinamide mononucleotide (NMN) embopress.orgacs.org

Nicotinamide riboside (NR) embopress.orgacs.org

Nicotinamide adenine dinucleotide (NAD+) acs.org

N-methyl-nicotinamide (MeNam) embopress.org

Nicotinuric acid (NUA) medchemexpress.com

N-methyl-2-pyridone-5-carboxamide (Me2PY) embopress.orgmedchemexpress.com

For example, a sensitive LC-MS/MS method was developed to quantify niacin (nicotinic acid) and its three main metabolites—nicotinamide (NAM), nicotinuric acid (NUA), and N-methyl-2-pyridone-5-carboxamide (2-Pyr)—in human plasma. medchemexpress.com While this particular study did not specify using Nicotinamide-d4, other methods for analyzing these pathways in plasma from cows and humans have successfully used Nicotinamide-d4 as the internal standard for NAM. medchemexpress.com Similarly, a method to analyze myristyl nicotinate (B505614) and its metabolites, nicotinic acid and nicotinamide, in rabbit plasma used the D4-labeled versions of each analyte as internal standards. biocat.com The use of Nicotinamide-d4 ensures that the measurements of endogenous nicotinamide and its downstream products are accurate, which is crucial for understanding the metabolic dysregulation associated with various diseases. embopress.org

Assay Development for Biological Samples (e.g., plasma, CSF, cell lysates)

The development of robust and sensitive assays for quantifying nicotinamide in complex biological matrices is essential for both preclinical and clinical research. Nicotinamide-d4 is a cornerstone of these assays, providing the necessary precision and accuracy for method validation according to regulatory guidelines. clearsynth.comlcms.cz

Plasma: Numerous LC-MS/MS methods have been validated for the determination of nicotinamide in human and animal plasma. In one such method, plasma samples were deproteinized, and Nicotinamide-d4 was used as the IS to quantify nicotinamide and its metabolites. medchemexpress.com Another study, assessing the pharmacokinetics of nicotinamide for Alzheimer's disease, used D4-nicotinamide as an internal standard for analyzing plasma samples. smolecule.com The IS was added to the plasma, followed by protein precipitation with acetonitrile, and the resulting supernatant was analyzed by LC-MS/MS. smolecule.com

Cerebrospinal Fluid (CSF): Quantifying drug and metabolite levels in CSF is critical for assessing penetration into the central nervous system. In a clinical trial for Alzheimer's disease, Nicotinamide-d4 was used as the IS to measure nicotinamide concentrations in CSF. smolecule.com The assay demonstrated that in participants with elevated plasma nicotinamide, there was significant penetration into the CSF, a finding made reliable by the use of the stable isotope-labeled standard. smolecule.com

Cell Lysates: Understanding cellular metabolism requires accurate measurement of intracellular metabolite pools. Nicotinamide-d4 is used as an internal standard for quantifying nicotinamide and related metabolites in extracts from various cell types, including cultured mammalian cells like HepG2, HeLa, and C2C12. acs.org This is particularly important in stable isotope tracer studies where the labeled and unlabeled pools of metabolites must be distinguished and quantified accurately. acs.org

The table below summarizes typical parameters for LC-MS/MS assays using Nicotinamide-d4.

ParameterPlasma (Human) medchemexpress.comPlasma (Rabbit) biocat.comBanana Matrix researchgate.net
Internal Standard Nicotinamide-d4 (in some applications)Nicotinamide-d4Nicotinamide-d4
Linearity Range (NAM) 10.0–1600 ng/mL75–1000 ng/mL0.5–50 ppb
LLOQ (NAM) 10.0 ng/mL75 ng/mL0.2-0.6 ppb
Sample Preparation Protein precipitation with acetonitrileDeproteinization with methyl ethyl ketoneAcid hydrolysis
Accuracy/Precision Within ±15%Within ±15%Recovery improved with IS

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

While LC-MS is more common for analyzing polar compounds like nicotinamide, GC-MS offers an alternative, often requiring derivatization to increase the volatility of the analyte. Nicotinamide-d4 is intended for use as an internal standard for the quantification of nicotinamide by GC-MS, functioning on the same principle as in LC-MS. caymanchem.commedkoo.combiocat.comglpbio.com The deuterated standard co-elutes with the analyte but is distinguished by its higher mass in the mass spectrometer. scioninstruments.com This allows for correction of variability during both sample preparation/derivatization and the GC injection process. scioninstruments.com

Some GC-MS methods for nicotinamide analysis involve converting it to a more volatile derivative, such as 3-cyanopyridine (B1664610). reddit.com In such a method, Nicotinamide-d4 would be expected to undergo the same derivatization reaction, yielding a deuterated 3-cyanopyridine that serves as the ideal internal standard. Although specific research articles detailing the use of Nicotinamide-d4 in GC-MS applications are less prevalent than for LC-MS, its utility is based on the well-established principle of using stable isotope-labeled analogues to improve quantitative accuracy in mass spectrometry. scioninstruments.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Purity and Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for structure elucidation. ingentaconnect.com For Nicotinamide-d4, NMR is used to confirm its chemical structure and verify the positions of deuterium (B1214612) labeling. rsc.org

In a ¹H NMR spectrum of Nicotinamide-d4, the signals corresponding to the protons on the pyridine (B92270) ring at positions 2, 4, 5, and 6 would be absent or significantly diminished compared to the spectrum of unlabeled nicotinamide. nih.govchemicalbook.com The presence of the two amide (-CONH₂) proton signals would confirm the integrity of the carboxamide group. This provides direct evidence of successful deuteration at the specified ring positions.

Furthermore, techniques like ¹³C NMR can be used to confirm the carbon skeleton of the molecule remains unchanged. High-resolution mass spectrometry is typically used alongside NMR to determine the isotopic enrichment, confirming that the product has a high percentage of the d4 form (e.g., ≥98% or ≥99%). caymanchem.comisotope.com

PropertyExpected Observation for Nicotinamide-d4
Chemical Name 3-pyridine-2,4,5,6-d₄-carboxamide caymanchem.com
Molecular Formula C₆H₂D₄N₂O caymanchem.com
¹H NMR Absence of signals for protons at positions 2, 4, 5, and 6 of the pyridine ring. Presence of signals for amide protons.
Isotopic Purity Typically ≥98% or ≥99% (d₁-d₄ forms), confirmed by MS. caymanchem.comisotope.com

Hyperpolarized Magnetic Resonance Spectroscopy (HMRS) for Real-time Flux Analysis

Hyperpolarized Magnetic Resonance Spectroscopy (HMRS) is an emerging technology that dramatically increases the sensitivity of NMR/MRI, enabling real-time, non-invasive monitoring of metabolic fluxes in living cells and in vivo. nih.govmartinos.org While hyperpolarization studies often focus on ¹³C or ¹⁵N-labeled substrates, deuteration plays a critical supporting role in optimizing these experiments. whiterose.ac.uk

Specifically, in the Signal Amplification by Reversible Exchange (SABRE) technique, polarization from parahydrogen is transferred to a substrate like nicotinamide. pnas.orgwhiterose.ac.uk A major limitation of this technique is the rapid decay of the hyperpolarized signal, which is governed by the spin-lattice relaxation time (T₁). Deuterating the substrate can significantly lengthen these relaxation times. pnas.org

Research has shown that deuterated forms of nicotinamide and related compounds, such as 4,6-d₂-nicotinate, exhibit longer T₁ values. mmu.ac.uk This extended signal lifetime provides a larger window for observation, which is critical for tracking the conversion of the hyperpolarized agent through metabolic pathways. whiterose.ac.uk For instance, while hyperpolarized ¹³C-nicotinamide could be used to probe perfusion or cellular uptake, its metabolic derivatives were not observed, potentially due to short signal lifetimes. whiterose.ac.uk The use of deuterated nicotinamide analogues could help extend these lifetimes, potentially enabling the detection of downstream metabolites. whiterose.ac.uk Therefore, while Nicotinamide-d4 itself is not the nucleus being hyperpolarized for detection, its structural properties are key to enhancing the viability and power of HMRS experiments with nicotinamide-based probes. pnas.org

Stable Isotope Tracer Studies (Isotopomer Tracing)

Stable isotope tracing is a powerful technique used to map the flow of atoms through metabolic pathways, providing a dynamic view of cellular metabolism that cannot be obtained from measuring static metabolite concentrations alone. goldmanlaboratories.com Nicotinamide-d4 (d4-Nam) is an excellent tracer for investigating the biosynthesis and turnover of NAD+. acs.orggoldmanlaboratories.com

In these experiments, cells or organisms are supplied with d4-Nam. acs.org The tracer is taken up by the cells and incorporated into the NAD+ salvage pathway. nih.gov The four deuterium atoms on the nicotinamide ring act as a stable isotopic label. When d4-Nam is converted to NAD+, one of the deuterium atoms is lost, resulting in the formation of d3-NAD+. acs.org By using LC-MS/MS to measure the time-dependent changes in the levels of unlabeled (d0-NAD+) and labeled (d3-NAD+) pools, researchers can calculate the absolute rates of NAD+ synthesis (Rₛ) and breakdown (Rₑ). acs.org

One study used this approach to investigate how the induction of the enzyme Nicotinamide Phosphoribosyltransferase (Nampt) affects NAD+ metabolism in various mammalian cell lines. acs.org The key findings from incubating cells with d4-Nam are summarized below.

Cell LineTotal NAD+ Content (pmol/10⁵ cells)Rate of NAD+ Synthesis (Rₛ) (pmol/10⁵ cells/h)Rate of NAD+ Breakdown (Rₑ) (pmol/10⁵ cells/h)
Fao 10.11.11.1
HepG2 20.21.81.9
HeLa 25.14.24.3
C2C12 8.80.80.8
Data adapted from a study on NAD+ metabolism using d4-Nam as a tracer. acs.org

These tracer studies have provided critical insights, showing, for example, that the transport of nicotinamide across the cell membrane is much faster than the rate of its conversion to NAD+. goldmanlaboratories.com This use of Nicotinamide-d4 allows for a precise, quantitative understanding of the dynamics of NAD+ homeostasis in health and disease. acs.orggoldmanlaboratories.com

Analysis of Metabolic Fluxes

Stable isotope tracing using Nicotinamide-d4, often denoted as d4-Nam, has revolutionized the study of metabolic fluxes, particularly those related to nicotinamide adenine dinucleotide (NAD+) metabolism. By introducing d4-Nam into biological systems, researchers can track the incorporation of the deuterium-labeled nicotinamide into NAD+ and its various metabolites using techniques like mass spectrometry. goldmanlaboratories.com This approach provides a dynamic view of metabolic pathways, revealing the actual rates of enzymatic reactions rather than just the static concentrations of metabolites. goldmanlaboratories.com

NAD+ Biosynthesis Pathways (e.g., Salvage Pathway, Preiss-Handler Pathway)

Nicotinamide-d4 is instrumental in elucidating the activity of NAD+ biosynthesis pathways. The primary route for NAD+ synthesis in most mammalian tissues is the salvage pathway, which recycles nicotinamide. nih.govnih.gov When d4-Nam is administered, it enters the salvage pathway and is converted to labeled nicotinamide mononucleotide (NMN) and subsequently to labeled NAD+. researchgate.netnih.gov By measuring the rate of appearance of labeled NAD+, researchers can quantify the flux through the salvage pathway. researchgate.net

Studies have shown that in mammalian cells, the salvage pathway, with nicotinamide phosphoribosyltransferase (NAMPT) as the rate-limiting enzyme, is the main source of NAD+. nih.gov Nicotinamide-d4 tracing has confirmed that most mammalian tissues rely on this pathway for NAD+ production. goldmanlaboratories.com Furthermore, research using d4-Nam has revealed that orally administered nicotinamide riboside (NR) and NMN are largely metabolized to nicotinamide in the liver before being distributed to other tissues for NAD+ synthesis via the salvage pathway. cytix.co.jpmdpi.com

NAD+ Consumption Pathways (e.g., PARPs, Sirtuins, CD38, SARM1)

This technique has been crucial in understanding how various physiological and pathological conditions affect NAD+ turnover. For instance, it has been shown that strategies aimed at boosting NAD+ levels, such as the activation of NAD+ biosynthetic enzymes or the inhibition of NAD+-consuming enzymes like CD38, PARPs, or SARM1, can be effectively monitored using d4-Nam. researchgate.net Research has also highlighted that enzymes like CD38 play a significant role in age-related NAD+ decline, a process that can be studied by tracing the fate of labeled nicotinamide. nih.govmdpi.com

Investigating Deuterium/Proton Exchange in Metabolic Cycles

The use of Nicotinamide-d4 has also shed light on the fundamental biochemical processes of deuterium/proton exchange in metabolic cycles. The observation that d4-Nam leads to the formation of d3-NAD+ is a direct consequence of the redox cycling between NAD+ and NADH. researchgate.net During the reduction of NAD+ to NADH, a hydride ion (a proton and two electrons) is transferred to the nicotinamide ring. In the subsequent oxidation of NADH back to NAD+, a proton from the surrounding aqueous environment can be incorporated, leading to the loss of a deuterium atom from the original d4-labeled molecule. researchgate.net This phenomenon underscores the dynamic nature of the NAD+/NADH pool and provides a means to study the activity of oxidoreductases. researchgate.net Furthermore, the study of deuterium distribution in metabolites can offer insights into the control of metabolic pathways, as deuterium can affect reaction rates and enzyme efficiencies. preprints.org

Tracing of Nicotinamide in Specific Tissues and Cell Types

Nicotinamide-d4 serves as an invaluable tracer for mapping the distribution and metabolic fate of nicotinamide across different tissues and cell types in vivo. goldmanlaboratories.com By administering d4-Nam to animal models, researchers can track its absorption, distribution, and conversion to NAD+ in various organs. goldmanlaboratories.comnih.gov

These studies have revealed significant tissue-specific differences in NAD+ metabolism. For instance, the liver plays a central role in synthesizing NAD+ from tryptophan and then releasing nicotinamide into circulation for other tissues to use. goldmanlaboratories.comcytix.co.jp Tissues like the small intestine and spleen exhibit high NAD+ flux, while skeletal muscle shows a much lower turnover rate. goldmanlaboratories.com Isotope tracing with d4-Nam has also been employed to understand the interplay between host and gut microbiome in NAD+ metabolism, showing that host-derived nicotinamide can be utilized by gut microbes. nih.govnih.gov

Assessing Bioavailability and Metabolic Fate of Nicotinamide Analogs

The bioavailability and metabolic fate of various NAD+ precursors and analogs, such as nicotinamide riboside (NR) and nicotinamide mononucleotide (NMN), are areas of intense research interest. Nicotinamide-d4 can be used as an internal standard for the quantification of nicotinamide and its metabolites, aiding in pharmacokinetic studies of these analogs. caymanchem.comjci.org

Furthermore, deuterated versions of these analogs themselves are used to trace their metabolic pathways. For example, studies using labeled NR and NMN have shown that when administered orally, these compounds are often broken down to nicotinamide in the gastrointestinal tract and liver before contributing to the NAD+ pool in other tissues. cytix.co.jpmdpi.com This has significant implications for understanding the efficacy of different NAD+ boosting strategies. The use of d4-Nam has also been shown to have similar bioavailability to unlabeled nicotinamide, validating its use as a tracer. plos.org

Research on Nicotinamide D4 in Cellular and Organismal Systems

Metabolic Pathway Elucidation

Stable isotope tracing using Nicotinamide-d4 ([2,4,5,6-D4]Nam or d4-Nam) has become a cornerstone for quantitatively analyzing the dynamics of NAD+ metabolism. nih.govresearchgate.net By replacing standard nicotinamide (B372718) (d0-Nam) with d4-Nam in cell culture or administering it to organisms, researchers can track the incorporation of the deuterium (B1214612) label into the NAD+ pool and its related metabolites. nih.gov

NAD+ Salvage Pathway Flux using Nicotinamide-d4

The primary route for recycling nicotinamide back into NAD+ is the salvage pathway. In this pathway, the enzyme Nicotinamide Phosphoribosyltransferase (NAMPT) catalyzes the first and rate-limiting step, converting nicotinamide to nicotinamide mononucleotide (NMN). elifesciences.org NMN is then converted to NAD+ by NMN adenylyltransferase (NMNAT) enzymes. nih.gov

Using d4-Nam, scientists can precisely measure the flux through this critical pathway. When d4-Nam is introduced to cells, it is converted into d3-NAD+ (losing one deuterium atom in the process). nih.gov By quantifying the amounts of labeled (d3-NAD+) and unlabeled (d0-NAD+) over time, researchers can calculate the absolute rates of both NAD+ synthesis (RS) and breakdown (RB). nih.govresearchgate.net

This method has revealed that NAD+ is a highly dynamic molecule, with rapid turnover in many cell types. nih.gov For instance, in HepG2 human liver cancer cells, the rates of synthesis and breakdown were found to be in near-perfect balance, demonstrating a tightly regulated homeostasis despite the rapid flux. nih.gov Studies across various mammalian cell lines have used d4-Nam to establish baseline NAD+ synthesis and breakdown rates, providing a quantitative foundation for understanding how this pathway is affected by different conditions. nih.gov

Table 1: NAD+ Synthesis and Breakdown Rates in Various Mammalian Cell Lines Measured Using Nicotinamide-d4 (Data sourced from Hara et al., 2019, PLOS One) nih.gov

Cell LineTissue of OriginNAD+ Synthesis Rate (Rₛ) (μM/h)NAD+ Breakdown Rate (Rₑ) (μM/h)Total NAD+ (μM)
Fao Rat Hepatoma30.731.7450.0
293T Human Embryonic Kidney41.342.1487.8
HeLa Human Cervical Cancer32.730.5504.6
Caco-2 Human Colon Cancer45.443.5609.5
HepG2 Human Liver Cancer92.186.1682.0
C2C12 Mouse Myoblast22.820.3313.1
H9c2 Rat Cardiomyoblast23.324.3311.5
Cardiomyocytes Primary Rat20.621.0289.4

Interplay with Deamidated Biosynthesis Pathways of NAD+

While the salvage pathway is the main route for NAD+ synthesis from nicotinamide in mammalian cells, d4-Nam tracing has highlighted a significant interplay with the deamidated pathway (also known as the Preiss-Handler pathway). elifesciences.org This pathway uses nicotinic acid (NA), not nicotinamide, as its starting precursor. wellcomeopenresearch.org

Research has shown that gut microbiota play a crucial role in this interaction. elifesciences.org Certain bacteria possess an enzyme called nicotinamidase (PncA), which can deamidate nicotinamide into nicotinic acid. elifesciences.org When d4-Nam is administered orally, gut bacteria can convert it into d4-NA. This labeled nicotinic acid is then absorbed by the host and enters the Preiss-Handler pathway, leading to the formation of labeled deamidated intermediates like nicotinic acid adenine (B156593) dinucleotide (d3-NAAD) and ultimately contributing to the d3-NAD+ pool. elifesciences.org

This trans-kingdom metabolic interaction is significant, as it demonstrates that the gut microbiome can directly influence the host's NAD+ metabolism by shunting precursors between the amidated and deamidated pathways. elifesciences.org This finding was substantiated in studies where antibiotic treatment, which depletes the gut microbiota, abolished the increase in deamidated NAD+ metabolites following the administration of NAD+ precursors. This bacterial contribution allows cells to generate NAD+ even when the canonical salvage pathway is blocked by inhibitors of the NAMPT enzyme. elifesciences.org

Quantitative Assessment of Enzyme Activities (e.g., NAMPT, NMNATs)

Nicotinamide-d4 is used to assess the in situ activity of the NAD+ salvage pathway, which is functionally a quantitative assessment of its key enzymes, particularly the rate-limiting enzyme NAMPT. nih.gov While standard in vitro assays measure enzyme kinetics using purified proteins, d4-Nam tracing allows for the measurement of the effective activity of NAMPT and subsequent enzymes within the complex environment of a living cell or organism. nih.gov

Role in One-Carbon Metabolism and Related Pathways

The link between Nicotinamide-d4 and one-carbon metabolism is indirect but functionally important, revolving around the shared pool of redox cofactors, particularly NADP+/NADPH. One-carbon metabolism comprises a set of reactions that transfer one-carbon units, essential for the synthesis of nucleotides (purines and thymidylate) and for methylation reactions. Key enzymes in the folate cycle of one-carbon metabolism, such as dihydrofolate reductase (DHFR), require NADPH as an electron donor.

The NAD+ salvage pathway, traced by d4-Nam, replenishes the NAD+ pool. NAD+ can be converted to NADP+ by NAD kinase, thereby influencing the availability of NADPH. nih.gov The pentose (B10789219) phosphate (B84403) pathway (PPP), a major producer of NADPH, is itself regulated by the availability of NADP+. Therefore, the flux through the NAD+ salvage pathway can indirectly impact the cell's capacity for one-carbon transfers by affecting the NADP+/NADPH ratio. While direct tracing from d4-Nam into one-carbon metabolism intermediates has not been the primary focus, the interconnectedness of these central metabolic hubs is a critical aspect of cellular physiology. Studies have shown that depletion of NAD+ can significantly alter central carbon metabolism, including pathways that interface with one-carbon metabolism, underscoring this linkage.

Cellular and Molecular Responses

Impact on NAD+ Levels and NAD+/NADH Ratio

However, the ratio of the oxidized form (NAD+) to the reduced form (NADH), known as the NAD+/NADH ratio, is a more dynamic and critical indicator of the cell's redox state. This ratio is fundamental to cellular energy metabolism, influencing the activity of key enzymes in glycolysis and the tricarboxylic acid (TCA) cycle. In healthy cells, the NAD+/NADH ratio is kept high, favoring oxidative reactions.

Supplementation with NAD+ precursors, a process traced by d4-Nam, is known to increase the NAD+/NADH ratio. By boosting the synthesis of NAD+, the equilibrium shifts, which can enhance mitochondrial function and reduce oxidative stress. Therefore, while the total NAD+ pool may not change dramatically, the use of d4-Nam helps reveal the dynamic flux and the critical shifts in the NAD+/NADH redox couple that underlie the physiological effects of modulating NAD+ metabolism.

Modulation of Sirtuin Activity and Epigenetic Regulation

Nicotinamide is a well-established inhibitor of sirtuins (SIRTs), a class of NAD⁺-dependent deacetylases that play a crucial role in epigenetic regulation. medchemexpress.comnih.gov Sirtuins, such as SIRT1, regulate gene expression by removing acetyl groups from histone proteins, which leads to chromatin compaction and transcriptional repression. nih.govresearchgate.net By inhibiting SIRT1, nicotinamide influences these epigenetic mechanisms. medchemexpress.com

The function of sirtuins is intrinsically linked to cellular metabolism through their dependence on nicotinamide adenine dinucleotide (NAD⁺). nad.comwikipedia.org The NAD⁺ salvage pathway is a primary route for NAD⁺ synthesis and a key regulator of SIRT1 activity. researchgate.net Nicotinamide's inhibitory effect arises from its role in the sirtuin-catalyzed deacetylation reaction, where it is released as a product. Studies using Nicotinamide-d4 as a tracer allow researchers to follow the metabolic pathways that regulate NAD⁺ levels and, consequently, sirtuin activity. nih.gov This research is pivotal for understanding how cellular stress and metabolic shifts, which alter NAD⁺ availability, translate into epigenetic changes that govern cell survival, differentiation, and stress responses. nih.gov

Table 1: Nicotinamide and Sirtuin Interaction

Feature Description Reference
Target Enzyme Sirtuin 1 (SIRT1) medchemexpress.com
Mechanism of Action Inhibition of NAD⁺-dependent deacetylase activity nih.govmedchemexpress.com
Cellular Consequence Modulation of histone acetylation and other epigenetic marks nih.gov

| Regulatory Pathway | Linked to the NAD⁺ salvage pathway | researchgate.net |

Influence on Poly(ADP-ribose) Polymerase (PARP) Activity

Nicotinamide is a potent inhibitor of Poly(ADP-ribose) Polymerases (PARPs), a family of enzymes critical for DNA repair and cell death pathways. medkoo.comfrontiersin.org When DNA damage occurs, PARPs are activated and consume large amounts of NAD⁺ to synthesize poly(ADP-ribose) chains on target proteins, signaling for DNA repair. mdpi.com

As a feedback inhibitor of PARP, nicotinamide can prevent the excessive depletion of cellular NAD⁺ and ATP pools that occurs during severe DNA damage, thereby protecting cells from necrotic or apoptotic death. frontiersin.orgmdpi.com Research indicates that PARP-1 is more sensitive to inhibition by nicotinamide than SIRT1, with a lower half-maximal inhibitory concentration (IC50). mdpi.com Studies utilizing Nicotinamide-d4 as an internal standard help quantify the precise levels of nicotinamide required to achieve significant PARP inhibition in various cell and tissue types. medkoo.com This inhibitory action is foundational to nicotinamide's protective effects against certain cellular stresses and its potential as an adjunctive therapy in conditions involving DNA damage. frontiersin.orgresearchgate.net

Table 2: Comparative Inhibition of PARP-1 and SIRT1 by Nicotinamide

Enzyme IC50 of Nicotinamide Key Function Reference
PARP-1 31 µM DNA Damage Repair, Cell Death mdpi.com

| SIRT1 | 50–180 µM | Histone Deacetylation, Epigenetic Regulation | mdpi.com |

Cellular Energetics and Mitochondrial Function

Nicotinamide is a fundamental precursor for the synthesis of the coenzyme NAD⁺, which is central to cellular metabolism and energy production. medchemexpress.comwikipedia.org NAD⁺ and its reduced form, NADH, are essential redox cofactors for glycolysis and the electron transport chain, where they facilitate the generation of ATP. nih.govmdpi.com Therefore, the availability of nicotinamide directly impacts cellular bioenergetics and mitochondrial function. nih.gov

A decline in NAD⁺ levels is associated with mitochondrial dysfunction, aging, and various metabolic diseases. nih.govfrontiersin.org Supplementation with NAD⁺ precursors like nicotinamide can enhance mitochondrial NAD⁺ pools, improve bioenergetics, and protect against age-related physiological decline. nih.gov Specifically, maintaining NAD⁺ levels is crucial for the activity of mitochondrial sirtuins like SIRT3, which regulate mitochondrial protein acetylation and protect against oxidative stress. nih.govmedchemexpress.com The use of Nicotinamide-d4 in metabolic flux analysis allows for precise tracking of NAD⁺ synthesis and turnover, providing critical insights into how cellular energy homeostasis is maintained and how it is disrupted in disease states. nih.gov

Impact on Apoptosis and Cell Viability

The effect of nicotinamide on apoptosis (programmed cell death) and cell viability is highly context-dependent. In some settings, nicotinamide demonstrates a protective role. For instance, by preventing the depletion of NAD⁺ by PARP during oxidative stress, nicotinamide can prevent apoptosis in neurons. nih.gov Studies have shown that nicotinamide can protect against various cellular insults, including free radical injury and oxygen-glucose deprivation, often within a specific concentration range. mdpi.com

Conversely, under other conditions, nicotinamide can promote cell death. Research has shown that at a concentration of 40 µM, nicotinamide induces apoptosis in certain hepatocellular carcinoma cell lines. medkoo.com Furthermore, in the presence of other signaling molecules like transforming growth factor ß-1, nicotinamide can inhibit cell proliferation and trigger apoptosis. mdpi.com One study on monolayer cultures found that nicotinamide did not significantly induce apoptosis or alter the percentage of viable cells. researchgate.net These varied findings underscore that the impact of nicotinamide on cell survival is determined by the cellular context, the nature of the cellular stress, and its concentration. Cell viability assays are crucial tools for evaluating these effects. numberanalytics.com

Table 3: Context-Dependent Effects of Nicotinamide on Cell Viability

Cell Type/Condition Nicotinamide Concentration Observed Effect Reference
Primary Hippocampal Neurons (Oxygen-Glucose Deprivation) 5.0 - 25.0 mmol/L Increased cell survival mdpi.com
Hepatocellular Carcinoma Cells (SNU-398, SNU-739) 40 µM Induction of apoptosis medkoo.com
Mouse Brain (t-buOOH-induced oxidative stress) Not specified Prevents apoptosis nih.gov

| Monolayer Cultures | Not specified | No significant change in apoptosis or viability | researchgate.net |

Pharmacokinetic and Pharmacodynamic Investigations

The use of Nicotinamide-d4 is indispensable for conducting precise pharmacokinetic (PK) and pharmacodynamic (PD) studies of nicotinamide. As a stable isotope-labeled internal standard, it allows for accurate quantification of nicotinamide and its metabolites in biological matrices via mass spectrometry. medkoo.comisotope.com

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies

ADME studies are crucial for understanding the journey of a compound through the body. Nicotinamide-d4 is used to trace the absorption, distribution, metabolism, and excretion of its parent compound. snu.ac.kr Pharmacokinetic studies in mice have shown that nicotinamide exhibits dose-dependent, biphasic elimination after intraperitoneal administration. nih.gov

In humans, a clinical trial investigating high-dose oral nicotinamide revealed that it was well-absorbed, leading to a more than 130-fold increase in mean plasma nicotinamide levels. researchgate.net However, the study also highlighted significant metabolic inactivation, with its metabolite, methyl-nicotinamide, increasing over 600-fold. researchgate.net Furthermore, distribution into the central nervous system was limited, as cerebrospinal fluid (CSF) levels of nicotinamide were below the limit of quantification in the majority of participants. researchgate.net Such findings, made possible by stable isotope tracers like Nicotinamide-d4, are critical for evaluating the bioavailability and metabolic fate of nicotinamide.

Assessment of Tissue-Specific Nicotinamide Metabolism

The metabolic effects of nicotinamide can vary significantly between different tissues. Nicotinamide-d4 facilitates the investigation of these tissue-specific metabolic pathways. nih.gov For example, chronic oral supplementation with a nicotinamide precursor in mice was shown to increase NAD⁺ content in a tissue-specific manner. medchemexpress.com

Studies in mice have also demonstrated that after administration, nicotinamide concentrations in tumors tend to parallel those in the plasma, leading to elevated NAD levels within the tumor tissue. nih.gov In humans, nicotinamide supplementation has been observed to induce tissue-specific changes in the expression of genes related to its metabolism. nih.gov These investigations are vital for understanding how different organs and tissues handle nicotinamide, which has implications for its therapeutic application in various diseases.

Evaluation of Blood-Brain Barrier Permeability and Central Nervous System (CNS) Bioavailability

The ability of a compound to cross the blood-brain barrier (BBB) is a critical determinant of its efficacy for neurological applications. Research indicates that nicotinamide readily crosses the BBB. oecd.orgcurefa.org Studies have identified a high-capacity, bidirectional transport system for nicotinamide across the cerebral capillaries, which constitute the anatomical basis of the BBB. nih.gov This transport is rapid and does not appear to be a rate-limiting step in the brain's synthesis of essential coenzymes like NAD+ from nicotinamide. nih.gov

While direct studies on the CNS bioavailability of Nicotinamide-d4 are not extensively detailed in the available literature, research on its unlabeled counterpart provides significant insights, particularly as Nicotinamide-d4 is frequently used as an internal standard for its measurement in such studies. nih.govnih.govuib.no

A clinical study investigating oral nicotinamide in the context of early Alzheimer's disease provided data on its penetration into the central nervous system by measuring its concentration in cerebrospinal fluid (CSF). nih.gov In a subset of participants who showed elevated plasma levels of nicotinamide, the corresponding CSF levels were substantial, indicating successful passage across the BBB. nih.gov However, this penetration was not uniform across all participants; a significant portion showed no measurable increase in CSF nicotinamide, suggesting that factors like rapid metabolism in the blood could limit CNS bioavailability in some individuals. nih.gov

The study found that for participants with measurable levels, the CSF concentration was approximately two-thirds of the plasma concentration, demonstrating good CNS bioavailability in this group. nih.gov The mean concentration of NAD(H) has also been observed to be significantly lower in CSF compared to plasma. plos.org

Table 1: Comparison of Nicotinamide Concentrations in Plasma vs. Cerebrospinal Fluid (CSF) in Study Participants

Data derived from a study on oral nicotinamide administration. nih.gov

ParameterPlasma Concentration (Average)CSF Concentration (Average)CSF to Plasma Ratio
Nicotinamide86 μM57 μM66%

Comparison of Deuterated vs. Unlabeled Nicotinamide Pharmacokinetics

The substitution of hydrogen with deuterium in a molecule can alter its pharmacokinetic profile, often by slowing down metabolic processes due to the stronger carbon-deuterium bond, an effect known as the kinetic isotope effect. informaticsjournals.co.inassumption.edu This can potentially lead to increased drug exposure and a longer half-life. informaticsjournals.co.in However, the extent of this effect varies significantly depending on the specific compound and the site of deuteration.

In the case of nicotinamide, a direct comparison of the pharmacokinetics of 4,6-d2-nicotinamide and unlabeled nicotinamide was conducted in rats. nih.govnih.gov The study administered the compounds both intravenously (IV) and orally (PO) and measured plasma concentrations over 24 hours. nih.govnih.gov

The results indicated that the pharmacokinetic parameters for deuterated and unlabeled nicotinamide were broadly similar. nih.govnih.gov After intravenous administration of a 120 mg/kg dose, the initial plasma concentrations (C₀) were very close. nih.gov This suggests that the deuteration at the 4 and 6 positions did not significantly alter the initial distribution of the compound. nih.gov The study concluded that there are no significant differences between dosing with nicotinamide or its d2-labeled counterpart. nih.gov

Table 2: Comparative Pharmacokinetic Parameters of Nicotinamide (NA) and 4,6-d2-Nicotinamide (d2-NA) in Rats (120 mg/kg IV Dose)

Data from a pharmacokinetic study in Han Wistar rats. nih.gov

CompoundMean Initial Plasma Concentration (C₀) (ng/mL)Mean Peak Plasma Concentration (Cmax) at 0.016h (ng/mL)
Nicotinamide (NA)178,000 ± 16,700168,000 ± 9,170
4,6-d2-Nicotinamide (d2-NA)172,000 ± 16,700166,000 ± 12,700

Based on a thorough review of scientific literature, it is not possible to generate an article on "Nicotinamide-d4" that adheres to the provided outline. The research and applications detailed in the outline correspond to the compound Nicotinamide , not its deuterated form, Nicotinamide-d4.

Key Distinction:

Nicotinamide (also known as niacinamide) is a form of vitamin B3 that is actively being researched for its potential therapeutic effects in a variety of diseases. The studies investigating impacts on cognitive function, neuroprotection, and metabolic disorders are conducted using this compound.

Nicotinamide-d4 is a labeled, deuterated version of nicotinamide. In scientific research, its primary and exclusive role is to serve as an internal standard for analytical purposes, particularly in mass spectrometry and metabolomics. It is used to ensure the precise and accurate measurement of nicotinamide concentrations in biological samples (e.g., blood, tissue). It is a tool for measurement, not the therapeutic agent being tested in disease models.

The provided outline focuses on the biological and therapeutic effects (e.g., "Impact on Cognitive Function," "Neuroprotection," "Obesity and High-Fat Diet Models"). There is no evidence in the scientific literature of Nicotinamide-d4 being used for these purposes. Generating content on Nicotinamide-d4 according to this structure would be scientifically inaccurate.

Therefore, an article focusing solely on Nicotinamide-d4 cannot be created with the requested sections and subsections on applications in disease models.

Applications in Disease Models and Biomarker Discovery

Metabolic Disorders

Hepatic Metabolism and Steatosis

Nicotinamide (B372718) and its deuterated form, Nicotinamide-d4, are instrumental in studying hepatic metabolism, particularly in the context of non-alcoholic fatty liver disease (NAFLD). Reduced concentrations of Nicotinamide Adenine (B156593) Dinucleotide (NAD+), a key coenzyme for which nicotinamide is a precursor, are linked to the pathogenesis of NAFLD. nih.govmdpi.com Research indicates that NAD+ deficiency can impair fatty acid oxidation, leading to the accumulation of triglycerides in hepatocytes, a condition known as steatosis. mdpi.com

In a rodent model of obesity and type 2 diabetes, nicotinamide supplementation was shown to improve glucose metabolism and positively affect the hepatic NAD-sirtuin pathway. nih.gov Sirtuins, which are NAD-dependent enzymes, play a significant role in regulating glucose and lipid metabolism. nih.gov A clinical trial involving diabetic patients with NAFLD found that while nicotinamide supplementation improved metabolic abnormalities, it did not significantly alter liver fibrosis or steatosis. nih.govresearchgate.net However, a significant reduction in liver enzymes was observed, suggesting a potential therapeutic benefit. nih.gov Another study demonstrated that nicotinamide can promote liver regeneration and improve liver function after partial hepatectomy in mice by activating SIRT1. nih.gov

The role of Nicotinamide N-methyltransferase (NNMT) is also critical in hepatic metabolism. NNMT methylates nicotinamide, and its overexpression has been linked to the progression of NAFLD by decreasing tissue NAD+ content. mdpi.comnih.gov Nicotinamide-d4 can be used as a tracer to study the flux through these metabolic pathways and to quantify the effects of various interventions on hepatic NAD+ metabolism and steatosis.

Table 1: Effects of Nicotinamide Supplementation in Diabetic NAFLD Patients An interactive data table based on a randomized controlled trial.

Parameter Nicotinamide Group Change Control Group Change P-value
Alanine Transaminase (ALT)-26.6%-0.74%<0.05
Low-Density Lipoprotein (LDL) CholesterolSignificantly LowerNo Significant Change0.004
Total CholesterolSignificantly LowerNo Significant Change0.006
Insulin Resistance Marker (HOMA-IR)Significantly LowerNo Significant Change0.005
Steatosis ScoreNo Significant ChangeNo Significant Change>0.05
Fibrosis ScoreNo Significant ChangeNo Significant Change>0.05

Insulin Sensitivity and Glucose Homeostasis

The impact of nicotinamide on insulin sensitivity and glucose homeostasis is complex, with studies showing varied outcomes. In subjects at high risk for insulin-dependent diabetes mellitus (IDDM), nicotinamide administration led to a 23.6% decrease in insulin sensitivity. nih.gov This suggests that in certain populations, nicotinamide might induce insulin resistance. nih.gov

Conversely, research in a rodent model of obesity and type 2 diabetes demonstrated that nicotinamide treatment significantly improved glucose control. nih.gov This was evidenced by lower fasting glucose and insulin levels, and an improved homeostasis model assessment of insulin resistance (HOMA-IR). nih.gov The study also noted an increase in hepatic NAD+ levels and the activation of the NAD-sirtuin pathway, which is associated with improved mitochondrial biogenesis and glucose metabolism. nih.gov Long-term treatment with nicotinamide in normal chow-fed mice, however, was found to induce glucose intolerance and skeletal muscle lipid accumulation. nih.govecnu.edu.cn

These conflicting findings highlight the need for further research, where Nicotinamide-d4 can be employed as a tracer to elucidate the precise metabolic pathways through which nicotinamide influences insulin sensitivity and glucose homeostasis in different physiological and pathological states.

Cancer Research

Impact on Carcinogenesis and Tumor Cell Growth

Nicotinamide plays a multifaceted role in cancer, with evidence suggesting its potential in both chemoprevention and as an adjunct to therapy. nih.govresearchgate.net As a precursor to NAD+, nicotinamide is vital for cellular energy metabolism. researchgate.net It is also an inhibitor of SIRT1 and poly (ADP-ribose) polymerase 1 (PARP1), enzymes that are involved in cellular processes like DNA repair and cell survival. researchgate.net

Phase III clinical trials have demonstrated the efficacy of nicotinamide in the chemoprevention of non-melanoma skin cancer. nih.govnih.govresearchgate.net In a study on high-risk patients, oral nicotinamide reduced the rate of new squamous-cell and basal-cell skin cancers by 23% compared to a placebo. nih.gov In the context of cancer therapy, nicotinamide has been used to enhance the efficacy of radiotherapy in hypoxic cancers by improving tumor oxygenation. nih.gov Animal studies have also shown that nicotinamide riboside, another NAD+ precursor, can prevent the development of liver tumors and even lead to their regression in mice. cnio.es The use of Nicotinamide-d4 in such studies would allow for a detailed analysis of NAD+ metabolism within tumor cells and the impact of supplementation on tumor growth and response to treatment.

Resistance to NAMPT Inhibitors

Nicotinamide phosphoribosyltransferase (NAMPT) is a key enzyme in the NAD+ salvage pathway and is often overexpressed in cancer cells, making it an attractive therapeutic target. oaepublish.comresearchgate.net NAMPT inhibitors work by depleting NAD+ levels in cancer cells, leading to cell death. oaepublish.com However, resistance to these inhibitors is a significant clinical challenge. oaepublish.com

Mechanisms of resistance to NAMPT inhibitors include mutations in the NAMPT gene that prevent the inhibitor from binding effectively. oaepublish.comosti.gov For instance, the G217R mutation in NAMPT has been shown to confer a 2,500-fold increase in the effective concentration needed for the inhibitor CHS-828. oncotarget.com Another resistance mechanism involves the upregulation of compensatory NAD+ synthesis pathways, such as the one involving nicotinate (B505614) phosphoribosyltransferase (NAPRT). oaepublish.com Studies have also identified mutations, like H191R in NAMPT, that lead to cross-resistance to various NAMPT inhibitors by altering the protein's interactions with other molecules. oncotarget.com Nicotinamide-d4 can be utilized in preclinical models to trace the metabolic adaptations of cancer cells that become resistant to NAMPT inhibitors, helping to identify new therapeutic strategies to overcome this resistance.

Ocular Diseases

Primary Open-Angle Glaucoma: Nicotinamide Deficiency and Supplementation Studies

Recent research has highlighted a significant link between nicotinamide levels and primary open-angle glaucoma (POAG), a leading cause of irreversible blindness. arvojournals.orgarvojournals.org Studies have shown that individuals with POAG have significantly lower plasma concentrations of nicotinamide compared to healthy controls. arvojournals.orgarvojournals.orgnih.gov This deficiency is believed to contribute to the vulnerability of retinal ganglion cells to damage. arvojournals.orgarvojournals.org

In a study investigating this link, Nicotinamide-d4 was used as an internal standard for the absolute quantification of nicotinamide in plasma samples using liquid chromatography coupled to mass spectrometry (LC-MS/MS). arvojournals.org This precise measurement was crucial in demonstrating the nicotinamide deficiency in POAG patients. arvojournals.org

Table 2: Plasma Nicotinamide Concentrations in Primary Open-Angle Glaucoma (POAG) Patients and Controls Data from a study utilizing Nicotinamide-d4 as an internal standard for quantification.

Cohort Group Mean Nicotinamide Concentration (μM) Median Nicotinamide Concentration (μM) P-value
InitialPOAG0.140.120.022
InitialControl0.190.18
ReplicativePOAG0.140.140.011
ReplicativeControl0.190.21

Animal studies have shown that nicotinamide supplementation can have a neuroprotective effect on retinal ganglion cells and the optic nerve. arvojournals.orgarvojournals.orgnih.gov In a mouse model of glaucoma, NAD+ repletion through nicotinamide supplementation offered significant protection to the optic nerve. arvojournals.org These findings suggest that nicotinamide supplementation could be a potential therapeutic strategy for glaucoma. arvojournals.orgarvojournals.orgnih.govmdpi.com Clinical trials are underway to further investigate the efficacy of nicotinamide and other NAD precursors like nicotinamide riboside in glaucoma management. ki.seresearchgate.netarvojournals.orgucl.ac.uk

Biomarker Discovery and Validation

In the fields of clinical diagnostics and biomedical research, the identification and validation of reliable biomarkers are crucial for understanding disease mechanisms, monitoring progression, and developing targeted therapies. Nicotinamide-d4, a stable isotope-labeled form of nicotinamide, has emerged as an essential tool in mass spectrometry-based metabolomics for this purpose. Its chemical properties make it an ideal internal standard, enabling the precise and accurate quantification of its unlabeled counterpart, endogenous nicotinamide, in complex biological samples. This capability is fundamental to discovering metabolic signatures associated with various pathological states.

Utilizing Nicotinamide-d4 for Endogenous Metabolite Quantification in Clinical Samples

The accurate measurement of endogenous metabolites in clinical samples like blood, plasma, and urine is often complicated by matrix effects, which can interfere with analytical measurements and lead to inaccurate results. nih.gov The use of stable isotope-labeled internal standards, such as Nicotinamide-d4, is a widely accepted strategy to overcome these challenges in liquid chromatography-mass spectrometry (LC-MS) based assays. nih.govsigmaaldrich.com

Nicotinamide-d4 is chemically identical to endogenous nicotinamide but has a higher mass due to the replacement of four hydrogen atoms with deuterium (B1214612). sigmaaldrich.com When added to a biological sample at a known concentration during sample preparation, it co-elutes with the endogenous nicotinamide during chromatographic separation. However, it is detected as a distinct ion by the mass spectrometer due to its different mass-to-charge ratio. sigmaaldrich.com

This co-analysis allows Nicotinamide-d4 to account for variations that can occur at every stage of the analytical process, including sample extraction, handling, and instrument response. nih.gov By calculating the ratio of the signal intensity of the endogenous analyte to that of the stable isotope-labeled internal standard, researchers can achieve highly accurate and reproducible quantification of nicotinamide levels in diverse clinical samples. nih.gov This methodology is critical for studying the Nicotinamide Adenine Dinucleotide (NAD+) metabolome, which is increasingly recognized for its role in health and diseases such as aging, cancer, and metabolic disorders. mdpi.com

Table 1: Research Application of Nicotinamide-d4 in Metabolite Quantification

Analytical TechniqueSample TypePurpose of Nicotinamide-d4Key Finding
Liquid Chromatography-Mass Spectrometry (LC-MS)Human Whole Blood, Plasma, UrineInternal standard for normalization and accurate quantification.Enabled the development of a quantitative method to monitor 18 metabolites in the NAD+ metabolome in human biofluids. mdpi.com
Gas Chromatography-Electron Impact-Mass Spectrometry (GC-EI-MS)Human PlasmaUsed as an internal standard for the targeted detection of nicotinamide.Facilitated the finding that reduced plasma nicotinamide levels are associated with Alzheimer's disease. nih.gov
Stable Isotope Dilution LC-MSCell Culture (HepG2 cells)Serves as an ideal analog to account for metabolite instability and matrix effects during analysis.Essential for achieving accurate, precise, and reproducible measurement of NAD metabolites in complex biological samples. nih.gov

Identifying Metabolic Signatures Associated with Disease States

By enabling the precise quantification of nicotinamide, Nicotinamide-d4 plays a pivotal role in identifying metabolic signatures—distinctive patterns of metabolites—that are associated with specific diseases. nih.gov Alterations in the NAD+ metabolic pathways, where nicotinamide is a key precursor, have been linked to a range of conditions, including neurodegenerative and metabolic diseases. nih.govnih.govnih.gov

A notable example is in the study of Alzheimer's disease (AD). Research utilizing mass spectrometry to analyze plasma samples from a longitudinal aging study identified a significant metabolic signature associated with AD. nih.gov In this translational study, which followed initial findings in a rat model, plasma levels of nicotinamide were found to be significantly reduced in patients with AD compared to cognitively normal participants. nih.gov

The study further revealed that higher baseline plasma levels of nicotinamide were associated with a reduced risk of progressing to AD dementia over a 2.5-year period. nih.gov This suggests that dysregulation of nicotinamide metabolism could be an early event in AD pathogenesis and that plasma nicotinamide levels could serve as a potential biomarker for disease progression. nih.gov Such discoveries, which are heavily reliant on the accurate quantification afforded by internal standards like Nicotinamide-d4, are crucial for developing new diagnostic tools and therapeutic strategies for metabolic and neurodegenerative disorders. nih.govnih.gov

Table 2: Association of Plasma Nicotinamide Levels with Alzheimer's Disease (AD) Progression

FindingObservationImplication
Comparative Plasma LevelsAD patients showed significantly reduced levels of nicotinamide (Nam) in plasma compared to cognitively normal participants. nih.govSuggests a potential link between nicotinamide metabolism and AD pathology.
Risk of ProgressionHigh plasma levels of nicotinamide were associated with a 27% risk reduction of progressing to AD dementia within a 2.5-year follow-up period. nih.govIndicates that plasma nicotinamide could be a potential biomarker for predicting the risk of AD progression.
Disease OnsetA decrease in plasma nicotinamide levels was observed a couple of years before the clinical conversion to AD. nih.govHighlights nicotinamide's potential as an early-stage biomarker for Alzheimer's disease.

Synthesis and Isotopic Purity of Nicotinamide D4

Chemical Synthesis Routes

The synthesis of Nicotinamide-d4 involves the specific incorporation of deuterium (B1214612) atoms at the 2, 4, 5, and 6 positions of the pyridine (B92270) ring. Various strategies exist to achieve this isotopic labeling.

Several methods have been developed for the deuteration of pyridine rings and related nitrogen-containing heterocyclic compounds. These can be broadly categorized into chemical and biocatalytic approaches.

Metal-Catalyzed Hydrogen-Deuterium Exchange: This method involves the exchange of hydrogen atoms with deuterium from a deuterium source, such as heavy water (D₂O) or deuterium gas (D₂), in the presence of a metal catalyst. google.com For instance, regioselective lithiation followed by catalytic deuterodehalogenation has been used to synthesize deuterated nicotine (B1678760) analogues, a process that could be adapted for nicotinamide (B372718). whiterose.ac.uk

Synthesis from Deuterated Precursors: This strategy builds the final molecule from smaller, already deuterated starting materials. This approach offers precise control over the location of the deuterium labels.

Biocatalytic Synthesis: Enzymatic methods offer high selectivity under mild conditions. mdpi.com For related nicotinamide cofactors like NADH, heterogeneous biocatalysts have been used to achieve high deuterium incorporation (>90%) using heavy water (²H₂O or D₂O) as the sole isotope source. nih.govresearchgate.net These systems often utilize co-immobilized enzymes, such as a hydrogenase and an NAD⁺ reductase, on a carbon support. nih.gov While directly applied to NADH, this highlights the potential of biocatalysis for producing deuterated nicotinamide derivatives. nih.govresearchgate.net

The choice of synthetic strategy depends on factors like desired isotopic purity, yield, scalability, and cost.

Strategy Advantages Disadvantages Typical Deuterium Source
Metal-Catalyzed H-D Exchange Potentially lower cost, uses readily available deuterium sources.May result in incomplete deuteration or a mixture of isotopologues, requiring extensive purification. Can involve harsh reaction conditions.Heavy water (D₂O), Deuterium gas (D₂) google.com
Synthesis from Deuterated Precursors High regioselectivity and isotopic purity.Can be more expensive due to the cost of deuterated starting materials. May involve multi-step syntheses.Deuterated small molecules google.com
Biocatalytic Synthesis High specificity and stereoselectivity. acs.org Mild, environmentally friendly reaction conditions. mdpi.com High isotopic incorporation. nih.govresearchgate.netEnzyme production and purification can be complex and costly. May be less suitable for very large-scale industrial production compared to some chemical methods.Heavy water (D₂O) nih.govresearchgate.net

Isotopic Enrichment and Purity Assessment

To be effective as an internal standard, Nicotinamide-d4 must have high isotopic and chemical purity. Rigorous analytical techniques are employed to verify these parameters.

The isotopic enrichment quantifies the percentage of molecules that have been successfully deuterated.

Mass Spectrometry (MS): This is the primary technique for determining isotopic enrichment. sigmaaldrich.com Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is frequently used to separate the analyte from the matrix and quantify the different isotopologues (e.g., d0, d1, d2, d3, d4). researchgate.netplos.orgarvojournals.org By comparing the ion intensities of the labeled (M+4) and unlabeled (M+0) forms, the atom percent enrichment can be calculated. ckisotopes.comresearchgate.net For nicotinamide-d4, the mass-to-charge (m/z) transition of 127 → 84 is monitored, compared to 123 → 80 for unlabeled nicotinamide. arvojournals.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to confirm the absence of protons at the deuterated positions, while ²H NMR can directly detect the presence and location of deuterium atoms.

The deuterium isotopic enrichment is often converted to atom percent excess (APE) by correcting for the natural background abundance of deuterium. nih.gov

Impurities can compromise the accuracy of quantitative analyses. It is crucial to identify and quantify both chemical impurities and undesirable deuterated forms.

Chemical Impurities: These can include starting materials, reagents, or side-products from the synthesis. For example, a common impurity in commercial nicotinamide is nicotinic acid. nih.gov Therefore, deuterated nicotinic acid could be a potential impurity in Nicotinamide-d4. Other known impurities of nicotinamide are designated as Nicotinamide EP Impurity B, C, D, and E. simsonpharma.comsimsonpharma.com High-Performance Liquid Chromatography (HPLC), often coupled with UV or MS detectors, is the standard method for assessing chemical purity. plos.orgselleckchem.compsu.edu

Contaminating Deuterated Forms: An ideal preparation of Nicotinamide-d4 would contain only the d4 isotopologue. However, synthetic methods may produce a mixture of partially deuterated forms (d1, d2, d3). caymanchem.com Mass spectrometry is the definitive tool to analyze the distribution of these different deuterated species. caymanchem.com For instance, studies have shown that when [D4]Nicotinamide is used in cell culture, it can be converted to [D3]NAD+ due to H/D exchange at the redox site of the NAD+/NADH cycle. researchgate.netbiorxiv.org

The table below lists potential impurities that may be found in Nicotinamide-d4 preparations.

Impurity Name Type Potential Origin
Nicotinamide (unlabeled)IsotopicIncomplete deuteration
Nicotinamide-d1, -d2, -d3IsotopicIncomplete deuteration
Nicotinic Acid-d4ChemicalSide reaction or impurity in starting material nih.gov
Nicotinamide EP Impurity BChemicalSynthesis byproduct simsonpharma.com
Nicotinamide EP Impurity CChemicalSynthesis byproduct simsonpharma.com
Isonicotinamide (Impurity D)ChemicalIsomeric impurity simsonpharma.com

Production and Quality Control for Research Applications

Nicotinamide-d4 intended for research, particularly for use as an internal standard, is produced under stringent quality control measures to ensure its suitability.

The production process is designed to yield a product with high chemical and isotopic purity. Suppliers typically provide a Certificate of Analysis (CoA) with each batch, which details the results of quality control testing. simsonpharma.com

Key quality control specifications often include:

Chemical Purity: Typically determined by HPLC, with a minimum purity of ≥98% or ≥99% often required. sigmaaldrich.comselleckchem.com

Isotopic Purity: The atom percent of deuterium (atom % D) is a critical parameter, with specifications usually at ≥98%. sigmaaldrich.com This ensures a strong, distinct signal for the internal standard, well-separated from the unlabeled analyte.

Identity Confirmation: The structure and identity of the compound are confirmed using techniques like mass spectrometry and NMR spectroscopy. The mass shift (M+4) is a key identifier. sigmaaldrich.com

Stability: The product must be stable under recommended storage conditions, which are typically at -20°C for long-term storage, to ensure its integrity over time. caymanchem.com A stability of at least 4 years is often reported. caymanchem.com

These rigorous quality control procedures guarantee that Nicotinamide-d4 functions reliably as an internal standard, enabling accurate quantification of nicotinamide in complex matrices for metabolic research, clinical diagnostics, and food science applications. clearsynth.comarvojournals.orgpsu.edu

Role in Certified Reference Materials (CRMs)

Nicotinamide-d4 plays a critical role in the development and certification of reference materials, particularly for nutritional and food safety applications. psu.edu Its primary function is to serve as an internal standard for isotope dilution mass spectrometry (IDMS), which is a high-accuracy reference method for assigning certified values to CRMs. psu.eduresearchgate.net

In this capacity, a known quantity of Nicotinamide-d4 is added to a sample containing an unknown quantity of natural nicotinamide. Because the deuterated and non-deuterated forms are chemically almost identical, they behave the same way during sample extraction, purification, and analysis. By measuring the ratio of the mass spectrometer signals for the two compounds, the concentration of the unlabeled nicotinamide in the original sample can be determined with very high precision.

A key example is the development of a Certified Reference Material for nicotinamide in infant formula. psu.edu To ensure the accuracy of the certified value, researchers used HPLC-IDMS with D4-nicotinamide as the internal standard for value assignment. psu.edu This methodology is essential for creating reliable CRMs that are used by testing laboratories to ensure the quality and safety of food products and to validate their own analytical methods. psu.eduresearchgate.net The use of such isotopically labeled standards is a cornerstone of achieving metrological traceability in chemical measurements. researchgate.net

Considerations for Large-Scale Production

While specific methodologies for the large-scale production of Nicotinamide-d4 are proprietary, several key considerations can be inferred from the established processes for its non-deuterated analogue, nicotinamide. The production of any high-purity chemical on a large scale involves challenges in synthesis, purification, and cost-effectiveness. google.com

For Nicotinamide-d4, the primary challenge is the efficient and cost-effective introduction of four deuterium atoms into the pyridine ring with high isotopic enrichment. The cost of deuterated starting materials and reagents is a significant factor.

Following the synthesis, purification is a critical step. The process must be capable of removing not only standard chemical impurities but also any partially deuterated species (d1, d2, d3) to ensure high isotopic purity in the final product. medchemexpress.com For the large-scale production of standard nicotinamide, industrial processes have evolved to minimize waste and avoid time-consuming steps like crystallization by employing strategies such as ion-exchange resin purification. google.com Similar advanced purification strategies would likely be necessary for the economical, large-scale production of Nicotinamide-d4. Furthermore, manufacturers providing this compound for analytical and research purposes often operate under cGMP (current Good Manufacturing Practice) conditions to ensure quality and consistency, which adds another layer of complexity and cost to production.

Future Directions and Emerging Research Areas

Advanced Metabolic Tracing Techniques

Metabolic tracing, or flux analysis, uses isotope-labeled molecules to track their journey through metabolic pathways. bitesizebio.com Nicotinamide-d4 is a valuable tool in this field, particularly for studying NAD+ metabolism. creative-proteomics.combocascientific.com Future research is poised to leverage Nicotinamide-d4 in more sophisticated tracing methodologies.

Integration with Multi-Omics Approaches (e.g., Metabolomics, Proteomics)

The integration of data from different "omics" fields, such as metabolomics (the study of metabolites) and proteomics (the study of proteins), offers a more holistic view of biological systems. researchgate.netnih.gov By combining Nicotinamide-d4-based metabolic tracing with these approaches, researchers can gain a more comprehensive understanding of how changes in NAD+ metabolism influence broader cellular processes. mdpi.com

For instance, a study investigating cardiac fibrosis, a condition involving the scarring of heart tissue, highlighted the role of metabolic reprogramming, including NAD+ depletion. researchgate.net Integrating metabolomics and proteomics revealed key molecular signatures and potential therapeutic targets. researchgate.net In this context, Nicotinamide-d4 could be used to trace the flux of nicotinamide (B372718) into the NAD+ pool, while proteomics and other metabolomics techniques simultaneously monitor downstream effects on protein expression and other metabolic pathways.

Similarly, in the study of autism spectrum disorders (ASD), multi-omics approaches have been used to identify potential biomarkers and perturbed metabolic pathways, including nicotinate (B505614) and nicotinamide metabolism. mdpi.com Future studies could employ Nicotinamide-d4 to specifically probe the dynamics of this pathway in ASD models.

The table below illustrates hypothetical research scenarios where Nicotinamide-d4 is integrated with multi-omics techniques.

Research AreaNicotinamide-d4 ApplicationIntegrated OmicsPotential Insights
Cardiac FibrosisTrace the conversion of nicotinamide to NAD+ in cardiac fibroblasts.Proteomics, MetabolomicsElucidate the link between NAD+ flux and the expression of fibrotic proteins and metabolic shifts. researchgate.net
Neurodegenerative DiseasesQuantify NAD+ turnover in neuronal cells. creative-proteomics.comTranscriptomics, LipidomicsUnderstand how NAD+ metabolism influences gene expression related to neuronal survival and lipid membrane integrity.
Cancer MetabolismDetermine the contribution of exogenous nicotinamide to the tumor NAD+ pool. bocascientific.comGenomics, EpigenomicsInvestigate how genetic mutations and epigenetic modifications in cancer cells affect NAD+ precursor utilization. nih.gov

Spatially Resolved Metabolic Flux Analysis

Traditional metabolomics methods analyze the average metabolic state of a tissue, obscuring the metabolic differences between individual cells or regions. nih.gov Spatially resolved metabolomics, also known as mass spectrometry imaging (MSI), overcomes this limitation by mapping the distribution of hundreds of metabolites directly from a tissue section. nih.gov

The integration of Nicotinamide-d4 with MSI techniques opens up the possibility of spatially resolved metabolic flux analysis. This would allow researchers to visualize not just the location of NAD+ and its precursors, but also the rate at which they are being interconverted in different parts of a tissue. A new computational method called spatial Flux Balance Analysis (spatialFBA) has been proposed to identify spatially resolved metabolic phenotypes from spatial transcriptomic data, which could be complemented by stable isotope tracing. febscongress.org

For example, in a study of liver metabolism, MSI revealed a highly organized metabolic compartmentalization that becomes disrupted by a high-fat diet. nih.gov Future studies could use Nicotinamide-d4 to trace NAD+ metabolism within these specific liver zones, providing a more detailed picture of how metabolic dysfunction arises. This approach could also be applied to study the metabolic heterogeneity within tumors, potentially identifying metabolic vulnerabilities in specific tumor regions. febscongress.org

Therapeutic Development and Preclinical Studies

Nicotinamide-d4's role extends beyond basic research into the realm of therapeutic development, primarily as a tool to study the metabolism of potential drugs and to explore the therapeutic potential of deuterated compounds.

Investigating Nicotinamide-d4 as a Research Tool for Drug Metabolism

High-resolution mass spectrometry (HR-MS) is a primary tool in drug metabolism studies, used to identify and characterize the metabolites of new drug candidates. chromatographyonline.com Stable isotope-labeled compounds like Nicotinamide-d4 are crucial in these studies, serving as internal standards for accurate quantification. caymanchem.commedchemexpress.com

In a typical drug metabolism study, a test compound is incubated with liver microsomes or other in vitro systems, and the resulting metabolites are analyzed by LC-MS. researchgate.net Nicotinamide-d4 can be added to the samples to correct for variations in sample preparation and instrument response, ensuring the reliability of the quantitative data. nih.gov This is particularly important when comparing the metabolic stability of different drug candidates or when elucidating complex metabolic pathways. chromatographyonline.com For instance, a study on the pharmacokinetics of nicotinamide in an Alzheimer's disease trial used deuterated nicotinamide as an internal standard to accurately measure drug levels in plasma and cerebrospinal fluid. nih.gov

Exploring Deuterated Analogs of NAD+ Precursors

The substitution of hydrogen with deuterium (B1214612) in a drug molecule can alter its metabolic fate, often leading to a longer half-life and improved pharmacokinetic properties. medchemexpress.commedchemexpress.com This "deuterium effect" is being explored for various therapeutic agents.

Recent research has focused on NAD+ precursors like nicotinamide riboside (NR) and nicotinamide mononucleotide (NMN) for their potential to boost NAD+ levels and mitigate age-related diseases. foodandnutritionresearch.netjst.go.jpnih.gov Deuterated versions of these precursors, such as Nicotinamide riboside-d4 and β-Nicotinamide mononucleotide-d4, are being synthesized and investigated. medchemexpress.commedchemexpress.com

These deuterated analogs serve two main purposes. First, they are invaluable as internal standards for pharmacokinetic studies of their non-deuterated counterparts. caymanchem.com Second, they are being explored as potential therapeutic agents in their own right. The rationale is that the deuterium substitution might slow down their degradation, leading to higher and more sustained increases in NAD+ levels. medchemexpress.com Preclinical studies are underway to evaluate the safety and efficacy of these deuterated NAD+ precursors in various disease models. creative-proteomics.com

Standardization and Interlaboratory Comparisons

The reproducibility of analytical measurements is paramount for the validation of research findings and their translation into clinical practice. The use of certified reference materials and participation in interlaboratory comparison studies are essential for ensuring data quality. thermofisher.com

Nicotinamide-d4 is available as a certified reference material from various suppliers. lgcstandards.comlabmix24.com These standards are produced under stringent quality control measures, often in accordance with ISO/IEC 17025, which specifies the general requirements for the competence of testing and calibration laboratories. lgcstandards.com The use of such standards helps to minimize analytical variability and ensures the accuracy and comparability of results across different laboratories.

Interlaboratory studies, or ring trials, are a formal process for comparing the results of different laboratories analyzing the same samples. nih.gov These studies are crucial for identifying sources of variability in analytical methods and for establishing best practices. acs.org A study on urinary metabolic profiling using UPLC-MS demonstrated that while the platform is generally reproducible, care must be taken to optimize systems for quantitative detection due to variable adduct formation. acs.org Nicotinamide-d4 was one of the stable isotope-labeled standards used in this inter-laboratory comparison. acs.org

Future efforts in this area will likely focus on developing standardized protocols for Nicotinamide-d4-based assays and expanding the scope of interlaboratory comparison studies to include a wider range of biological matrices and analytical platforms. This will be critical for the validation of Nicotinamide-d4 as a biomarker and for its use in large-scale clinical trials.

The table below summarizes the key aspects of standardization and interlaboratory comparisons for Nicotinamide-d4.

AspectDescriptionImportance
Certified Reference MaterialsNicotinamide-d4 produced under strict quality control (e.g., ISO/IEC 17025) to ensure purity and concentration. lgcstandards.comEnsures accuracy and traceability of measurements.
Interlaboratory ComparisonsStudies where multiple laboratories analyze the same samples using standardized protocols to assess reproducibility. nih.govacs.orgIdentifies sources of analytical variability and establishes robust, transferable methods.
Standardized ProtocolsDetailed, validated procedures for sample preparation, analysis, and data processing. thermofisher.comMinimizes variability between experiments and laboratories, enhancing data quality and reliability.

Ensuring Reproducibility and Comparability of Research Findings

The use of deuterated compounds like Nicotinamide-d4 is fundamental in various research applications, particularly as internal standards for mass spectrometry-based quantification and in metabolic studies. creative-proteomics.comcaymanchem.com However, ensuring the reproducibility and comparability of research findings that utilize these labeled compounds presents a unique set of challenges.

A primary challenge lies in the complexity of data analysis. Techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy require precise calibration and interpretation to accurately distinguish between isotopic variants. creative-proteomics.com The intricate nature of this data can lead to difficulties in resolving overlapping signals and precisely quantifying the labeled versus unlabeled molecules, necessitating advanced data processing software and considerable expertise. creative-proteomics.comnih.gov

Furthermore, the introduction of stable isotopes can sometimes alter the physical or chemical properties of the molecule, a phenomenon known as the isotope effect. creative-proteomics.com This can potentially influence enzyme kinetics, metabolic pathways, and protein folding, leading to results that may not perfectly reflect the behavior of the non-labeled counterpart. creative-proteomics.com Researchers must meticulously design experiments to account for or minimize these potential alterations to ensure the reliability and interpretability of their findings. creative-proteomics.com

Standardization of experimental conditions is another critical factor. To achieve high and uniform labeling, meticulous optimization of experimental parameters is often required, which can be a time-consuming and technically demanding process. creative-proteomics.com Inconsistent labeling efficiency can significantly impact the comparability of results across different studies. The development of standardized protocols for the synthesis and purification of Nicotinamide-d4 is crucial. For instance, one method describes the preparation of (4R)-deuterated-reduced nicotinamide adenine (B156593) dinucleotide phosphate (B84403), achieving over 96% purity after HPLC purification. nih.gov

Moreover, to ensure comparability, it is essential to have parallel control groups where identical samples are treated with the unlabeled compound under the same conditions. nih.gov This allows researchers to confidently attribute differences between the labeled and unlabeled groups to the incorporation of the isotopic label. nih.gov The use of certified reference materials and participation in inter-laboratory comparison studies can also play a significant role in validating analytical methods and ensuring consistency across different research settings.

Ethical Considerations in Deuterated Compound Research

Research involving deuterated compounds, including Nicotinamide-d4, falls under the broader ethical principles governing scientific investigation, particularly when it involves human or animal subjects. btyoungscientist.comlindushealth.comscribbr.com

A core ethical requirement is obtaining informed consent from all participants in a study. btyoungscientist.comscribbr.com This means that individuals must be fully informed about the purpose of the research, the procedures involved, potential risks and benefits, and their right to withdraw at any time. scribbr.com In the context of deuterated compound research, this includes a clear explanation of what a deuterated compound is and why it is being used.

The welfare of any living subjects, be they human or animal, is paramount. btyoungscientist.comlindushealth.com For human studies, researchers must prioritize the well-being, dignity, and privacy of participants. btyoungscientist.com For animal studies, adherence to institutional and national guidelines for animal experimentation is mandatory, and studies often require approval from an ethics committee. btyoungscientist.commdpi.com For instance, in vivo studies involving deuterated compounds in mice have been conducted under strict ethical guidelines and clearances. mdpi.com

The principle of minimizing harm is a cornerstone of research ethics. scribbr.com While deuterium is a non-radioactive, stable isotope and deuterated compounds are generally considered to have a low risk of toxicity, researchers must still conduct thorough risk assessments. scribbr.comnih.gov This includes evaluating any potential for adverse effects and ensuring that the potential benefits of the research outweigh any risks. lindushealth.com An in vitro cytotoxicity study, for example, demonstrated that deuteration of nicotinamide did not increase its toxicity compared to the non-labeled form. nih.gov

Q & A

Q. What is the primary application of Nicotinamide-d4 in analytical chemistry, and how does its isotopic labeling enhance quantification accuracy?

Nicotinamide-d4 is primarily used as a deuterated internal standard in liquid chromatography-mass spectrometry (LC-MS) to quantify endogenous nicotinamide in biological samples. Its deuterium atoms (four deuterium substitutions) provide a distinct mass-to-charge ratio, enabling precise differentiation from non-deuterated analytes. This minimizes ion suppression or enhancement effects caused by matrix interference, ensuring accurate calibration curves and reproducibility .

Q. How should Nicotinamide-d4 stock solutions be prepared and validated for use in metabolic studies?

  • Preparation : Dissolve Nicotinamide-d4 in deuterium-depleted water or methanol (HPLC-grade) at a concentration of 1 mM. Vortex for 2 minutes and sonicate for 10 minutes to ensure homogeneity.
  • Validation : Perform triplicate spiking experiments in representative matrices (e.g., plasma, cell lysates) to assess recovery rates (target: 95–105%) and inter-day precision (<5% CV). Use a calibration range of 0.1–100 ng/mL with linear regression (R² ≥ 0.99) .

Q. What analytical techniques are critical for verifying the isotopic purity and structural integrity of Nicotinamide-d4?

  • Nuclear Magnetic Resonance (NMR) : Confirm deuterium incorporation at specific positions (e.g., pyridine ring) via ¹H-NMR signal suppression and ²H-NMR analysis.
  • High-Resolution Mass Spectrometry (HRMS) : Validate the molecular ion ([M+H]⁺) with a mass accuracy of <2 ppm and isotopic abundance (e.g., d4 vs. d3/d5 impurities) using extracted ion chromatograms .

Advanced Research Questions

Q. How can researchers optimize LC-MS parameters to mitigate co-elution issues between Nicotinamide-d4 and endogenous metabolites?

  • Chromatographic Optimization : Use a C18 column (2.1 × 100 mm, 1.7 µm) with a gradient elution (0.1% formic acid in water/acetonitrile). Adjust retention time shifts by modifying column temperature (35–45°C) and flow rate (0.3–0.5 mL/min).
  • Mass Spectrometry : Employ multiple reaction monitoring (MRM) transitions specific to Nicotinamide-d4 (e.g., m/z 125.1 → 78.1) and compare with endogenous nicotinamide (m/z 123.1 → 80.1) to resolve overlaps. Validate specificity using blank matrix samples .

Q. What experimental controls are essential when using Nicotinamide-d4 in longitudinal studies to account for deuterium exchange or metabolic instability? **

  • Stability Controls : Incubate Nicotinamide-d4 in simulated biological conditions (37°C, pH 7.4) for 24–72 hours. Monitor deuterium retention via HRMS; acceptable loss should be <5%.
  • Matrix Controls : Include analyte-free matrices spiked with Nicotinamide-d4 to assess batch-specific ion suppression. Use post-column infusion to identify interference regions .

Q. How to validate the absence of matrix effects when scaling Nicotinamide-d4-based assays across diverse tissue types (e.g., liver vs. brain)?

  • Standard Addition Method : Spike increasing concentrations of Nicotinamide-d4 into tissue homogenates. Calculate recovery rates and compare slopes of calibration curves across tissues. Acceptable variation: <15%.
  • Post-Extraction Spiking : Compare the response of Nicotinamide-d4 added pre-extraction vs. post-extraction to quantify matrix-induced signal suppression/enhancement .

Q. What statistical approaches are recommended for resolving discrepancies in Nicotinamide-d4 quantification data across replicate experiments?

  • Error Source Analysis : Perform ANOVA to distinguish between technical variability (e.g., pipetting errors) and biological variability. Use Grubbs’ test to identify outliers.
  • Multivariate Calibration : Apply partial least squares regression (PLSR) to correct for batch effects or instrumental drift, especially in large-scale metabolomic studies .

Methodological Considerations

Q. Data Presentation :

  • Tables : Include isotopic purity data (e.g., d4 abundance ≥98%), recovery rates, and CV values.
  • Figures : Overlay MRM chromatograms of Nicotinamide-d4 and endogenous nicotinamide to demonstrate resolution .

Q. Reproducibility :

  • Document stock solution preparation, storage conditions (-80°C, argon atmosphere), and LC-MS parameters in accordance with FAIR (Findable, Accessible, Interoperable, Reusable) principles .

Q. Ethical Compliance :

  • For human studies, declare Nicotinamide-d4 usage in ethics approvals and obtain informed consent for metabolite profiling .

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Reactant of Route 1
1-Methylnicotinamide-d4iodide
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.